molecular formula C18H16N2 B8761254 1,1,2-Triphenylhydrazine CAS No. 606-88-2

1,1,2-Triphenylhydrazine

Cat. No.: B8761254
CAS No.: 606-88-2
M. Wt: 260.3 g/mol
InChI Key: BGZVBIAMRYGGSS-UHFFFAOYSA-N
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Description

1,1,2-Triphenylhydrazine is a tri-substituted hydrazine derivative characterized by three phenyl groups attached to a hydrazine backbone. It serves as a precursor for synthesizing hydrazyl free radicals, which exhibit redox and acid-base properties . The compound’s electronic structure is influenced by the electron-withdrawing/donating effects of phenyl substituents, which modulate its acidity and stability. Studies using equilibrium acidity measurements in DMSO reveal that this compound has a pKHA value distinct from simpler hydrazines like phenylhydrazine and 1,2-diphenylhydrazine . Its homolytic bond dissociation energy (BDE) for the N−H bond is estimated to be ~73.3 kcal/mol, reflecting moderate radical stability .

Properties

CAS No.

606-88-2

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

1,1,2-triphenylhydrazine

InChI

InChI=1S/C18H16N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H

InChI Key

BGZVBIAMRYGGSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of 1,1,2-Triphenylhydrazine and Analogues
Compound pKHA (DMSO) BDE (N−H, kcal/mol) Oxidation Stability Key Applications
This compound 23.06* 73.3 Moderate Radical synthesis, redox systems
Phenylhydrazine 20.5 69.8 Low Pharmaceuticals, dyes
1,2-Diphenylhydrazine 21.8 71.2 Low (oxidizes rapidly under aerobic conditions) Industrial intermediates
1-(Trifluoromethyl)phenylhydrazine N/A N/A High (due to −CF3) Fluorinated materials

*Derived from linear free-energy relationships in .

  • Acidity and Radical Stability : The introduction of a third phenyl group in this compound increases steric hindrance and electron delocalization, raising its pKHA compared to 1,2-diphenylhydrazine (23.06 vs. 21.8) . This enhances its stability as a radical intermediate.
  • Oxidative Behavior : Unlike 1,2-diphenylhydrazine, which rapidly oxidizes in aerobic environments to form benzidine derivatives , this compound’s additional phenyl group slows oxidation, making it more suitable for controlled radical reactions .

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups : Fluorinated derivatives like [2-(Trifluoromethyl)phenyl]hydrazine exhibit higher oxidative stability due to the −CF3 group’s electron-withdrawing effect, but their BDEs remain uncharacterized .
  • Electron-Donating Groups : Substituted phenylhydrazines with −OCH3 or −NH2 show lower pKHA values than this compound, favoring proton donation in acidic environments .

Environmental and Toxicological Profiles

  • 1,2-Diphenylhydrazine: Classified as environmentally labile due to rapid aerobic oxidation. Limited data exist on its bioavailability or toxicity, though it is suspected to degrade into carcinogenic benzidine .
  • This compound: No comprehensive toxicological studies are available, but its slower oxidation rate suggests reduced environmental persistence compared to 1,2-diphenylhydrazine .

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